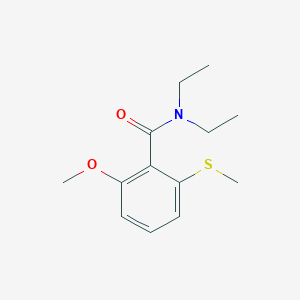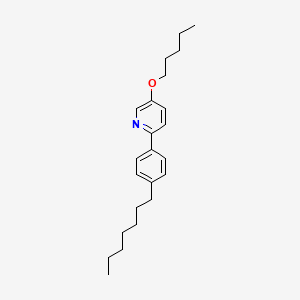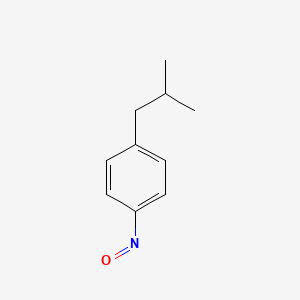
1-(2-Methylpropyl)-4-nitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropyl)-4-nitrosobenzene: is an organic compound that belongs to the class of nitroso compounds It consists of a benzene ring substituted with a nitroso group (-NO) at the para position and a 2-methylpropyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)-4-nitrosobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-(2-methylpropyl)benzene (cumene) followed by reduction of the nitro group to an amino group, and subsequent nitrosation to form the nitroso compound. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using iron and hydrochloric acid, and finally nitrosation using sodium nitrite and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylpropyl)-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 1-(2-Methylpropyl)-4-nitrobenzene.
Reduction: 1-(2-Methylpropyl)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 1-(2-Methylpropyl)-4-nitrosobenzene is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, nitroso compounds are studied for their potential biological activities, including antimicrobial and anticancer properties. This compound may be investigated for its effects on cellular processes and its potential as a therapeutic agent .
Industry: In the materials science industry, nitroso compounds are explored for their potential use in the development of novel materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpropyl)-4-nitrosobenzene involves its interaction with molecular targets in biological systems. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of signaling pathways, enzyme activities, and gene expression .
Comparación Con Compuestos Similares
1-(2-Methylpropyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a nitroso group.
1-(2-Methylpropyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitroso group.
1-(2-Methylpropyl)benzene: The parent compound without any nitroso, nitro, or amino substitution.
Uniqueness: 1-(2-Methylpropyl)-4-nitrosobenzene is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The nitroso group can participate in redox reactions and form reactive intermediates, making this compound valuable for various applications in research and industry .
Propiedades
Número CAS |
293751-45-8 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-4-nitrosobenzene |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-9-3-5-10(11-12)6-4-9/h3-6,8H,7H2,1-2H3 |
Clave InChI |
MCAMQUFQEWSGIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



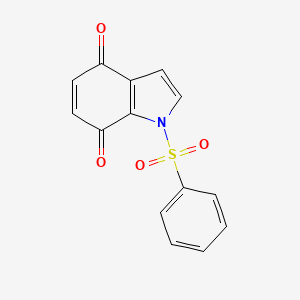
![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)
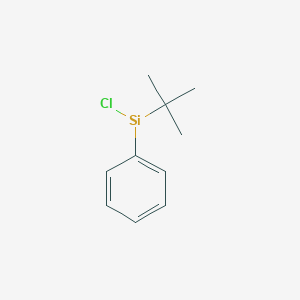
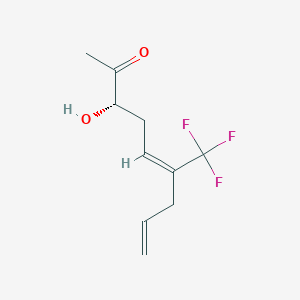
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
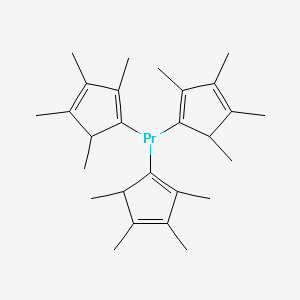
![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
